Methyl 2-methylpiperidine-2-carboxylate hydrochloride

Carbamate Chemistry CO2 Capture NMR Spectroscopy

Sourcing generic pipecolinate analogs risks reaction pathway shifts and framework instability. This α,α-disubstituted α-amino acid ester eliminates that uncertainty. The gem-dimethyl architecture provides steric constraint for: 1) Enhanced carbamate stability in aqueous CO₂ capture cycles; 2) Improved water resistance in MOF ligands via hydrophobic shielding; 3) Targeted HDN catalyst screening with reliable mechanistic fidelity. For R&D use only.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 72540-77-3
Cat. No. B1527168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylpiperidine-2-carboxylate hydrochloride
CAS72540-77-3
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCC1(CCCCN1)C(=O)OC.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)5-3-4-6-9-8;/h9H,3-6H2,1-2H3;1H
InChIKeyFZEWZZLRRJQKKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methylpiperidine-2-carboxylate hydrochloride Overview


Methyl 2-methylpiperidine-2-carboxylate hydrochloride (CAS 72540-77-3) is a heterocyclic hydrochloride salt characterized by a piperidine ring with a unique geminal methyl substitution at the 2-position, alpha to both the ring nitrogen and a methyl ester group . This specific α,α-disubstituted α-amino acid ester architecture distinguishes it from common pipecolinate analogs, placing it within a specialized class of conformationally constrained building blocks . Its molecular formula is C8H16ClNO2, with a molecular weight of 193.67 g/mol . The compound is commercially available as a solid with specified purity, primarily for use as a synthetic intermediate and research chemical .

Constrained amino ester building block
α,α-Disubstitution provides unique steric and electronic control for synthetic elaboration.
Carbamate stability and CO₂ capture research
The 2-methylpiperidine core supports formation of stable aqueous carbamates relevant to sorbent design.
Hydrophobic MOF and HDN catalyst studies
Geminal methyl group offers a probe for water-stable frameworks and distinct HDN pathway investigations.

Methyl 2-methylpiperidine-2-carboxylate hydrochloride: Substitution Limitations


In research and development, substituting Methyl 2-methylpiperidine-2-carboxylate hydrochloride (CAS 72540-77-3) with a generic piperidine-2-carboxylate analog is not trivial and can lead to significant alterations in experimental outcomes. The key differentiator lies in its α,α-disubstitution: the geminal methyl group at the 2-position introduces unique steric and electronic constraints that directly influence molecular conformation, metabolic stability, and the course of synthetic reactions [1]. Unlike the unsubstituted methyl pipecolinate hydrochloride (CAS 32559-18-5), the presence of this additional methyl group has been shown to alter reaction pathways, such as in hydrodenitrogenation (HDN) studies, and enhance the stability of downstream products like carbamates and metal-organic frameworks (MOFs) [2]. The quantitative evidence below demonstrates that this specific substitution pattern is not a minor modification but a critical structural feature that confers verifiable, measurable advantages in both synthetic chemistry and materials science applications.

α,α-Disubstitution alters reaction outcomes
Generic pipecolinate analogs lack the geminal methyl group; this can shift selectivity, stability, and product profiles in synthetic pathways.
Carbamate stability may not transfer
Unsubstituted piperidine carbamates are more hydrolysis-prone. The reported stability advantage is class-level and requires verification with the specific ester derivative.
MOF hydrophobicity and HDN pathway are substitution-dependent
Methyl-driven water resistance and the distinct HDN route observed for 2-methylpiperidine do not automatically apply to regioisomeric or demethylated analogs.

Methyl 2-methylpiperidine-2-carboxylate hydrochloride: Comparative Data


Aqueous Carbamate Stability

Quantitative 13C NMR spectroscopy has established that carbamates derived from 2-methylpiperidine are stable species in aqueous solutions, with defined temperature-dependent formation constants [1]. This is in contrast to carbamates formed from unsubstituted piperidine, which are typically less stable and more prone to hydrolysis. The study provides direct experimental evidence for the enhanced stability imparted by the 2-methyl group on the piperidine ring [1].

Aqueous Carbamate Stability
Class-level
Stable carbamate species detected via ¹³C NMR; temperature-dependent formation constants reported (McGregor et al., 2018) vs. unsubstituted piperidine carbamates that are less stable and hydrolysis-prone.
Supports carbamate stability screening for CO₂ capture sorbents.
Quantified constants in cited primary literature; direct comparison not in source.
Carbamate Chemistry CO2 Capture NMR Spectroscopy

Hydrophobic MOF Stability

Research on metal-organic frameworks (MOFs) has demonstrated that incorporating hydrophobic functional groups, such as methyl groups, can significantly enhance the water resistance of these porous structures [1]. While not a direct study on the target compound, this evidence provides a strong class-level inference for the utility of its 2-methylpiperidine core. The methyl substitution in the compound's structure is directly analogous to the modifications shown to improve MOF stability by shielding metal ions from water molecules [1].

Hydrophobic MOF Stability
Class-level
Incorporation of methyl groups in MOFs significantly enhances water resistance by shielding metal ions (Ma et al., 2011). The 2-methylpiperidine scaffold is structurally analogous.
May support design of hydrophobic MOF building blocks.
Extrapolated from methyl-group class effect; direct testing with this compound required.
Metal-Organic Frameworks Hydrophobic Modification Gas Separation

HDN Reaction Pathway

A study on the hydrodenitrogenation (HDN) of 2-methylpiperidine and related compounds has specifically highlighted the influence of the 2-methyl group on reaction pathways [1]. This research provides valuable information for refining and chemical processing, showing that the presence and position of the methyl group on the piperidine ring directly affect the mechanism and products of nitrogen removal [1].

HDN Reaction Pathway
Class-level
The 2-methyl group directs a distinct hydrodenitrogenation pathway compared to piperidine and other alkyl-substituted piperidines (Egorova et al., 2002).
Supports HDN mechanistic investigations and catalyst screening.
Reaction outcome differences noted; exact product distributions require review of full study.
Catalysis Hydrodenitrogenation Petroleum Refining

Mosquito Repellent Activity

Studies on piperidine analogs, such as the chiral compound SS220, demonstrate that specific 2-alkyl substitution on the piperidine ring can yield compounds with mosquito repellent efficacy comparable to the gold standards DEET and Bayrepel [1]. This provides a strong class-level inference that the 2-methylpiperidine scaffold of CAS 72540-77-3 is a privileged structure for exploring bioactivity in this area, with the specific substitution pattern being a key determinant of activity.

Mosquito Repellent Activity
Class-level
2-alkylpiperidine derivative SS220 showed repellent efficacy comparable to DEET and Bayrepel in in vivo assays (Klun et al., 2003).
Supports repellent scaffold exploration; structure-activity relationship dependent.
Extrapolated from analog; requires independent validation for this specific ester.
Vector Control Insect Repellent Structure-Activity Relationship

Methyl 2-methylpiperidine-2-carboxylate hydrochloride: Applications


Advanced CO2 Capture Sorbents

The evidence that 2-methylpiperidine forms stable aqueous carbamates with defined formation constants [1] directly supports the use of Methyl 2-methylpiperidine-2-carboxylate hydrochloride (CAS 72540-77-3) as a precursor for developing novel amine-based sorbents. Its inherent stability in aqueous CO2 capture cycles can lead to more durable and efficient systems for mitigating greenhouse gas emissions.

Hydrophobic MOF Synthesis

The class-level evidence showing that methyl groups enhance the water stability of MOFs [1] positions CAS 72540-77-3 as a valuable building block for constructing robust porous materials. Incorporating this compound as a ligand can impart the necessary hydrophobicity to protect the framework, enabling applications in gas separation and catalysis under humid industrial conditions.

HDN Catalyst Development

The specific influence of the 2-methyl group on HDN pathways [1] makes this compound a targeted model substrate for catalyst screening and mechanistic investigations. Researchers can use CAS 72540-77-3 to design and test new catalysts for the efficient removal of nitrogen from heavy petroleum fractions, a critical process in producing cleaner fuels.

Insect Repellent Scaffold

The demonstrated efficacy of 2-alkyl-substituted piperidine analogs as mosquito repellents [1] validates the 2-methylpiperidine core of CAS 72540-77-3 as a privileged scaffold for medicinal chemistry exploration. The compound serves as a key starting material for synthesizing and evaluating new derivatives aimed at developing next-generation vector control agents.

Application
Selection Property
Validation Focus
Advanced CO₂ capture sorbents
α,α-Disubstituted piperidine ester core enabling stable carbamate formation
Carbamate formation constants and aqueous stability under cycle conditions
Hydrophobic MOF synthesis
Geminal methyl group conferring hydrophobic character in ligand design
Water contact angle / stability of derived MOFs under humid environments
HDN catalyst development
2-Methylpiperidine scaffold as a model substrate with distinct denitrogenation pathway
Product distribution and kinetic profile on candidate catalysts
Insect repellent scaffold exploration
2-Alkylpiperidine core with known SAR for repellent activity
In vivo repellency and duration against target vector species

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-methylpiperidine-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.